propionicin PLG-1

food preservation bacteriocin Gram-negative inhibition

Propionicin PLG-1 is a 99-amino-acid, single-polypeptide bacteriocin (calculated molecular weight 9,328 Da; pI 9.01; net charge +5) produced by Propionibacterium thoenii strain P127. Unlike many bacteriocins that target only Gram-positive organisms, PLG-1 demonstrates a notably broad inhibitory spectrum encompassing Gram-positive bacteria, Gram-negative foodborne pathogens (Escherichia coli, Pseudomonas aeruginosa, Vibrio parahaemolyticus, Yersinia enterocolitica), and fungi.

Molecular Formula C6H12N2O
Molecular Weight 0
CAS No. 133404-88-3
Cat. No. B1178286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropionicin PLG-1
CAS133404-88-3
Synonymspropionicin PLG-1
Molecular FormulaC6H12N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionicin PLG-1 (CAS 133404-88-3): Broad-Spectrum Bacteriocin for Food Preservation Research and Industrial Biocontrol Procurement


Propionicin PLG-1 is a 99-amino-acid, single-polypeptide bacteriocin (calculated molecular weight 9,328 Da; pI 9.01; net charge +5) produced by Propionibacterium thoenii strain P127 [1][2]. Unlike many bacteriocins that target only Gram-positive organisms, PLG-1 demonstrates a notably broad inhibitory spectrum encompassing Gram-positive bacteria, Gram-negative foodborne pathogens (Escherichia coli, Pseudomonas aeruginosa, Vibrio parahaemolyticus, Yersinia enterocolitica), and fungi [3][4]. Its bactericidal mode of action follows single-hit kinetics, and it exhibits pH stability across a range of 3–9 [1][5]. The plg-1 gene has been sequenced and successfully expressed in heterologous lactic acid bacteria, opening avenues for bioengineered food-protective cultures [6].

Why Propionicin PLG-1 Cannot Be Replaced by Generic Bacteriocins: A Comparator-Based Rationale for Scientific Procurement


Bacteriocins from dairy propionibacteria are often grouped under a single functional label, yet their molecular targets, inhibitory spectra, and physico-chemical robustness diverge sharply. Nisin and pediocin PA-1, the most commercialized bacteriocins, lack meaningful activity against Gram-negative organisms—PLG-1 inhibits multiple Gram-negative pathogens in both laboratory media and skim milk [1][2]. Propionicin T1, derived from the same bacterial species, is restricted to propionibacteria and a single Lactobacillus species [3]. Jenseniin G shares the propionibacterial origin but is heat-stable, sporostatic rather than sporicidal, and has a narrower spectrum [4]. These fundamental differences mean that substituting PLG-1 with any in-class analog will predictably fail to reproduce its antimicrobial breadth, its sporicidal endpoint, or its heat-labile processing profile. The quantitative evidence below establishes where PLG-1 demonstrably differs from the closest alternatives.

Propionicin PLG-1 Quantitative Evidence Guide: Head-to-Head and Cross-Study Performance Comparisons


Antimicrobial Spectrum: Gram-Negative Coverage Absent in Nisin and Pediocin PA-1

Propionicin PLG-1 inhibits at least five Gram-negative psychrotrophic and pathogenic species—including Pseudomonas fluorescens, Vibrio parahaemolyticus, Yersinia enterocolitica, Escherichia coli, and Pseudomonas aeruginosa—at concentrations achievable in fermented skim milk and culture media [1][2]. In direct contrast, nisin A and nisin Z at 8 µg/well inhibited all tested Gram-positive intestinal bacteria but showed no activity against Gram-negative bacteria [3]. Pediocin PA-1 at 16 µg/well similarly failed to inhibit any of the tested strains, including Gram-negatives [3]. Propionicin T1, the closest molecularly characterized analog from the same species, is active only against propionibacteria and Lactobacillus sake NCDO 2714, with no activity against Gram-negative organisms [4]. The presence of viable Gram-negative pathogens in dairy and meat matrices represents a critical spoilage and safety risk that nisin, pediocin PA-1, and propionicin T1 cannot address.

food preservation bacteriocin Gram-negative inhibition antimicrobial spectrum

Sporicidal vs. Sporostatic Action on Botulinal Spores: PLG-1 vs. Jenseniin G

In a direct comparative characterization of propionibacterial bacteriocins, propionicin PLG-1 exerted a sporicidal effect against Clostridium botulinum spores, killing the spores outright, whereas jenseniin G acted only in a sporostatic manner, inhibiting germination without killing [1]. Jenseniin G is heat-stable (retains activity after 100°C for 15 min) and has a molecular mass of 3,649 Da, while PLG-1 is heat-labile (inactivated by 85°C for 30 min) with a molecular mass of 9,328 Da [2][3]. The sporicidal endpoint of PLG-1 provides an irreversible kill of a lethal foodborne pathogen, whereas the sporostatic endpoint of jenseniin G leaves viable spores that may germinate upon dilution or neutralization. Spontaneous jenseniin-G-resistant mutants were cross-resistant to propionicin PLG-1 but remained sensitive to nisin, indicating that PLG-1 and jenseniin G share a common membrane-targeting mode of action distinct from nisin [1].

food safety Clostridium botulinum sporicidal bacteriocin mechanism

Heat Lability as a Process-Compatibility Advantage: PLG-1 vs. Heat-Stable Nisin, Pediocin PA-1, and Jenseniin G

Propionicin PLG-1 loses antimicrobial activity upon heating at 85°C for 30 min [1]. In contrast, nisin retains full activity after autoclaving at 121°C for 15 min at pH 2.0 and ∼47% residual activity after 110°C for 30 min in nonfat milk at pH 6.5 . Pediocin PA-1 retains full activity after treatment at 100°C for 60 min [2]. Jenseniin G retains activity after heating at 100°C for 15 min [3]. The heat lability of PLG-1 is not a weakness but a deliberate process-design feature: it enables thermal inactivation of residual bacteriocin after the desired antimicrobial effect has been achieved, avoiding persistent antimicrobial carryover into downstream fermentations or sensitive starter-culture processes. Heat-stable bacteriocins such as nisin cannot be selectively inactivated by thermal processing, which can interfere with subsequent fermentation steps or probiotic viability.

thermal inactivation food processing bacteriocin stability clean-label preservation

Long-Term Lyophilized Storage Stability: PLG-1 vs. Pediocin PA-1

Lyophilized propionicin PLG-1 showed no significant change in antimicrobial activity through 25 weeks of storage at 25°C, 4°C, and –20°C [1]. Nonlyophilized samples stored at 4°C retained high activity through 14 weeks, and activity initially increased by up to 200% over the first 10 days of storage at 25°C or 4°C before declining gradually only at 25°C [1]. In contrast, pediocin PA-1 loses activity upon storage at 4°C or room temperature, following first-order inactivation kinetics with a concomitant 16-Da increase in molecular mass attributed to methionine oxidation [2]. This differential stability means PLG-1 can be formulated as a shelf-stable lyophilized powder without requiring cold-chain distribution, whereas pediocin PA-1 requires stabilization engineering (e.g., Met31→Ala substitution) to achieve comparable room-temperature stability.

storage stability lyophilization shelf-life bacteriocin formulation

Heterologous Expression in Lactic Acid Bacteria: Genetic Tractability Not Demonstrated for Other Propionibacterial Bacteriocins

The plg-1 gene encoding propionicin PLG-1 has been isolated, sequenced, and cloned into the shuttle vector pLEB590 (yielding pLEBPLG-1), which was then successfully transformed into multiple lactic acid bacterial (LAB) strains including Lactobacillus and Lactococcus species [1]. The resulting LAB transformants produced functional propionicin PLG-1 and demonstrated antimicrobial activity against Escherichia coli DH5α (the most sensitive strain), Listeria monocytogenes 18116, and Salmonella enterica 25566 in standard agar-diffusion assays [1]. No equivalent heterologous expression in LAB has been reported for propionicin T1, jenseniin G, or any other propionibacterial bacteriocin—their genetic determinants remain restricted to the native propionibacterial hosts, which grow more slowly and achieve lower biomass in industrial fermentation than LAB [2]. This difference in genetic tractability transforms PLG-1 from a compound dependent on slow-growing Propionibacterium fermentation into a bioengineered trait expressible in rapid-growth, food-grade LAB starter cultures already ubiquitous in dairy manufacturing.

heterologous expression lactic acid bacteria biopreservation dairy starter culture

Propionicin PLG-1: Evidence-Driven Research and Industrial Application Scenarios


Broad-Spectrum Biopreservation in Minimally Processed Refrigerated Foods Where Gram-Negative Psychrotrophs Dominate Spoilage

In refrigerated dairy products, fresh produce, and vacuum-packaged meats, psychrotrophic Gram-negative bacteria such as Pseudomonas fluorescens and Yersinia enterocolitica are the primary spoilage agents. Propionicin PLG-1, at concentrations achievable via fermentative production in skim milk, inhibits these organisms at refrigeration temperatures (10°C) over 21 days of incubation [1]. Nisin and pediocin PA-1 are ineffective against these Gram-negative targets [2]. PLG-1's activity in food matrices—demonstrated in skim milk with both pathogenic and spoilage organisms—directly addresses a protection gap that commercialized bacteriocins cannot fill.

Sporicidal Intervention Against Clostridium botulinum in Shelf-Stable Low-Acid Foods

Low-acid canned or vacuum-packaged foods (pH > 4.6) require stringent botulinal control. Unlike jenseniin G, which merely suppresses spore germination reversibly, propionicin PLG-1 kills C. botulinum spores [3]. The sporicidal endpoint provides irreversible protection, reducing the risk of spore outgrowth during temperature abuse. This scenario exploits PLG-1's sporicidal mechanism as a decisive advantage over the sporostatic jenseniin G and positions PLG-1 as a candidate for clean-label spore-control strategies where chemical preservatives are not desired.

Multi-Stage Fermentation Processes Requiring Controlled Bacteriocin Inactivation

In sequential fermentation systems—such as cheese manufacturing where bacteriocin-treated milk must subsequently support starter-culture growth—the heat lability of PLG-1 (complete inactivation at 85°C for 30 min) enables a deliberate kill-step [4]. Heat-stable bacteriocins like nisin and pediocin PA-1 persist through subsequent thermal processing and can inhibit desirable starter cultures, reducing fermentation efficiency. PLG-1's thermal inactivation profile allows timed antimicrobial protection followed by selective removal, a process-control feature unavailable with heat-stable alternatives.

Bioengineered Protective LAB Starter Cultures for Dairy and Fermented Food Production

The successful cloning and functional expression of the plg-1 gene in multiple Lactobacillus and Lactococcus species demonstrates that propionicin PLG-1 production can be conferred to food-grade LAB starter cultures [5]. This creates the possibility of in situ bacteriocin production during fermentation, eliminating the need for exogenous bacteriocin addition. No other propionibacterial bacteriocin gene has been expressed in LAB [6]. For industrial dairy or fermented-food manufacturers, this bioengineering route offers a scalable, integrated bioprotection system using organisms already accepted in food production, reducing both ingredient costs and regulatory hurdles.

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